

# Clinical Efficacy and Safety Profile of Epitinib

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## Compound Focus: Epitinib

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The table below summarizes the key efficacy and safety data from the dose-expansion Phase Ib study of **epitinib**, which evaluated two dosing groups [1] [2].

Parameter	120 mg Dose Group (n=30)	160 mg Dose Group (n=42)
Objective Response Rate (ORR)	53.6% (95% CI: 33.9%-72.5%)	40.5% (95% CI: 25.6%-56.7%)
Median Duration of Response (mDoR)	7.40 months (95% CI: 3.70-7.40)	9.10 months (95% CI: 6.50-12.00)
Median Progression-Free Survival (mPFS)	7.40 months (95% CI: 5.40-9.20)	7.40 months (95% CI: 5.50-10.00)
Grade $\geq$ 3 Treatment-Related Adverse Events (TRAEs)	43.3% (13 patients)	50.0% (21 patients)
Most Frequent Adverse Events (Any Grade)	Skin rash, elevated ALT/AST, hyper-pigmentation, diarrhea [2]	Skin rash, elevated ALT/AST, hyper-pigmentation, diarrhea [2]

Based on a comprehensive risk-benefit assessment, the study concluded that **160 mg once daily could be the recommended phase 2 dose (RP2D)**, as it showed a longer Duration of Response with a manageable safety profile [1].

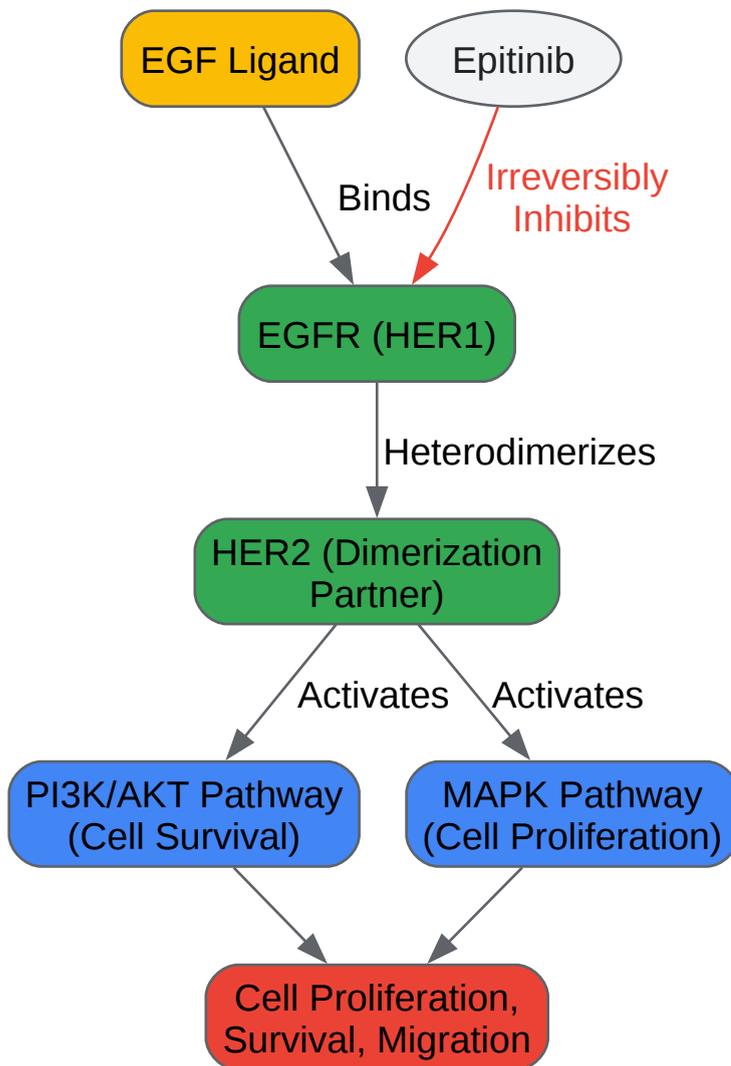
## Experimental Protocol Details

To assist in evaluating the trial's rigor and reproducibility, here is a summary of the key methodological details.

- **Trial Design:** This was an **open-label, multicenter, dose-expansion Phase Ib study** (ClinicalTrials.gov: NCT02590952) conducted at 7 centers in China [1] [2].
- **Patient Population:** The study enrolled 72 patients with **EGFR-mutant, advanced NSCLC with brain metastases**, confirmed by enhanced CT or MRI. Patients could be either treatment-naïve or previously treated with EGFR TKIs, but those with extracranial disease progression while on a TKI were excluded [2].
- **Intervention and Dosing:** Patients received oral **epitinib** once daily at either **120 mg (n=30) or 160 mg (n=42)**. The 160 mg dose was the initially recommended Phase 2 dose (RP2D), while the 120 mg dose was added to further assess the benefit-risk ratio [1] [2].
- **Primary and Secondary Endpoints:**
  - **Primary Endpoint:** Safety and tolerability, assessed by the incidence and severity of adverse events [1] [2].
  - **Secondary Endpoints:** Included efficacy measures such as Objective Response Rate (ORR), Disease Control Rate (DCR), Duration of Response (DoR), and Progression-Free Survival (PFS), evaluated according to RECIST 1.1 criteria [1] [2].
- **Statistical Analysis:** The Full Analysis Set (FAS) included all 72 enrolled patients. Efficacy analyses, such as ORR, were primarily performed on the Response Evaluable Set (RES), which consisted of 70 patients [2].

## EGFR Signaling Pathway and Epinib's Mechanism

**Epinib** is an irreversible EGFR tyrosine kinase inhibitor (TKI) specifically designed to have improved penetration of the blood-brain barrier (BBB), addressing a key limitation of earlier-generation EGFR TKIs [2]. The following diagram illustrates the EGFR signaling pathway and the drug's mechanism of action.



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## Key Comparative Insights for Researchers

For a researcher evaluating **epitinib** in the context of other therapies, the following points are crucial:

- **Primary Advantage over Earlier TKIs:** The central rationale for **epitinib**'s development is its **enhanced ability to cross the blood-brain barrier**. Preclinical studies showed higher concentrations in brain and tumor tissue than in plasma, which translates to clinical activity against brain metastases, a population with high unmet need [2].
- **Positioning among EGFR TKIs:** At the time of the study's initiation (2015), third-generation EGFR TKIs like osimertinib were not widely accessible or affordable in some regions, including China. **Epitinib** was developed to address this gap, particularly for patients with brain metastases [2].

- **Context of Drug Development:** The exploration of the 120 mg dose alongside the 160 mg RP2D highlights a careful approach to optimizing the therapeutic window, balancing intracranial efficacy with systemic toxicity [1] [2].

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## References

1. Safety and Efficacy of Epirinib for EGFR-Mutant Non-Small ... [pubmed.ncbi.nlm.nih.gov]
2. Safety and Efficacy of Epirinib for EGFR-Mutant Non-Small ... [sciencedirect.com]

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